REACTION_CXSMILES
|
[C:1]([O:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)(=[O:5])[C:2](C)=[CH2:3].[O:14]=[O+][O-].CSC>ClCCl.CO>[C:1]([O:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)(=[O:5])[C:2]([CH3:3])=[O:14]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
ozone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[O+][O-]
|
Name
|
|
Quantity
|
14.1 mL
|
Type
|
reactant
|
Smiles
|
CSC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for one hour more at −78° C. the solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was purged with nitrogen until the blue color of ozone
|
Type
|
CUSTOM
|
Details
|
was removed from the cold bath
|
Type
|
STIRRING
|
Details
|
to stir at room temperature for 3 hours
|
Duration
|
3 h
|
Type
|
WAIT
|
Details
|
The solution may be stored overnight in the freezer at this point
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Volatiles were removed on the rotary evaporator at 40° C.
|
Type
|
WASH
|
Details
|
washed with 100 mL of water
|
Type
|
CUSTOM
|
Details
|
to remove dimethyl sulfoxide
|
Type
|
EXTRACTION
|
Details
|
The water layer was back extracted with a small volume of dichloromethane
|
Type
|
WASH
|
Details
|
The combined organics were washed with water in this fashion twice more
|
Type
|
FILTRATION
|
Details
|
The final organic layer was filtered through cotton
|
Type
|
CONCENTRATION
|
Details
|
concentrated on the rotary evaporator, and high-vacuum
|
Type
|
CUSTOM
|
Details
|
dried
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |